4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide
Overview
Description
4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the methoxyphenoxy group: This step involves the reaction of the pyrimidine intermediate with 4-methoxyphenol.
Sulfoxidation: The final step involves the oxidation of the sulfur atom to form the sulfoxide group.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar compounds include:
4-Chlorophenyl sulfoxide: This compound shares the sulfoxide group but lacks the pyrimidine and methoxyphenoxy groups.
4-Chlorothiophenol: This compound has a thiol group instead of a sulfoxide group.
4-Chlorophenol: This compound lacks the sulfoxide and pyrimidine groups.
The uniqueness of 4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfinylmethyl]-6-(4-methoxyphenoxy)-2-methylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-13-21-15(12-26(23)18-9-3-14(20)4-10-18)11-19(22-13)25-17-7-5-16(24-2)6-8-17/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHXTLKDPNZPLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=C(C=C2)OC)CS(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141152 | |
Record name | 4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-(4-methoxyphenoxy)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801141152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338960-28-4 | |
Record name | 4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-(4-methoxyphenoxy)-2-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338960-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-(4-methoxyphenoxy)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801141152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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